molecular formula C7H9N3O4 B2503942 1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid CAS No. 54828-46-5

1-ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid

Cat. No. B2503942
CAS RN: 54828-46-5
M. Wt: 199.166
InChI Key: QYHPUUXKSYAIAW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Structural Analysis and Crystallization

1-Ethyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid and its derivatives are extensively studied for their structural properties. For instance, the hydrolysis of related compounds leads to crystal formation, exemplified by 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate. These molecules are planar and link through water molecules by hydrogen bonding, forming a three-dimensional network (Wu, Liu, & Ng, 2005).

Synthesis and Biological Activity

This compound and its variants have potential biological activity. For example, a study on the biology-oriented drug synthesis (BIODS) of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives revealed significant β-glucuronidase inhibitory activity. These findings are vital for understanding the biological mechanisms and potential therapeutic uses of these compounds (Salar et al., 2017).

Chemical Reactions and Synthesis

The reactivity of compounds like 1-methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions is also a subject of study. Such reactions, following the SRN1 mechanism, lead to the formation of compounds with a trisubstituted ethylenic double bond, expanding the chemical versatility of these molecules (Crozet et al., 1985).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is a great importance of heterocyclic ring containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

3-ethyl-2-methyl-5-nitroimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-9-4(2)8-6(10(13)14)5(9)7(11)12/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHPUUXKSYAIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=C1C(=O)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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